[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine
Overview
Description
[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine: is an organic compound with the molecular formula C₁₃H₁₉NO It is characterized by the presence of a cyclopropyl group, an ethylphenoxy group, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine typically involves the reaction of cyclopropylamine with 4-ethylphenol in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the amine group attacks the phenol derivative, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products of these reactions are often the corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, particularly those involving amine receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The cyclopropyl and ethylphenoxy groups contribute to its binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
- [1-Cyclopropyl-2-(4-isopropylphenoxy)ethyl]amine
- [1-Cyclopropyl-2-(4-tert-butylphenoxy)ethyl]amine
Comparison: Compared to its analogs, [1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine is unique due to the presence of the ethyl group on the phenoxy ring. This structural variation can influence its chemical reactivity, binding affinity, and overall biological activity. The ethyl group may enhance lipophilicity and membrane permeability, making it a more effective compound in certain applications.
Properties
IUPAC Name |
1-cyclopropyl-2-(4-ethylphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-10-3-7-12(8-4-10)15-9-13(14)11-5-6-11/h3-4,7-8,11,13H,2,5-6,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQHAXXPYNEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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